4-(Trifluoromethyl)phenyl methanesulfonate

Beschreibung

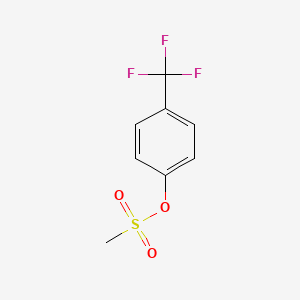

Structure

3D Structure

Eigenschaften

IUPAC Name |

[4-(trifluoromethyl)phenyl] methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O3S/c1-15(12,13)14-7-4-2-6(3-5-7)8(9,10)11/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USSPAXCYRHZSFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1=CC=C(C=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular weight and structural formula of 4-(Trifluoromethyl)phenyl mesylate

Structural Characterization, Synthesis, and Catalytic Utility in C–O Bond Activation

Executive Summary

4-(Trifluoromethyl)phenyl mesylate (CAS: 37903-93-8) is a pivotal electrophile in modern organic synthesis, specifically designed to leverage the orthogonality of the mesylate leaving group against the metabolic stability of the trifluoromethyl motif. Unlike traditional aryl halides, this compound facilitates transition-metal-catalyzed cross-coupling via C–O bond activation, offering a strategic alternative for late-stage functionalization in medicinal chemistry. This guide details its physiochemical profile, a validated synthesis protocol, and its mechanistic role in Nickel-catalyzed Suzuki-Miyaura coupling.

Chemical Identity & Physiochemical Profile[1][2][3][4]

The structural integrity of 4-(Trifluoromethyl)phenyl mesylate relies on the electron-withdrawing nature of the para-trifluoromethyl group, which enhances the electrophilicity of the ipso-carbon, thereby increasing its reactivity in oxidative addition steps during catalysis.

| Property | Specification |

| IUPAC Name | 4-(Trifluoromethyl)phenyl methanesulfonate |

| Common Name | 4-(Trifluoromethyl)phenyl mesylate |

| CAS Number | 37903-93-8 |

| Molecular Formula | C₈H₇F₃O₃S |

| Molecular Weight | 240.20 g/mol |

| Exact Mass | 240.0068 Da |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |

| Reactive Moiety | Mesyl group (-OSO₂Me) [Leaving Group] |

Structural Formula

The molecule consists of a benzene ring substituted at the C1 position with a methanesulfonyloxy group and at the C4 position with a trifluoromethyl group.

Synthesis Protocol: Sulfonylation of Phenols

Objective: Efficient conversion of 4-(trifluoromethyl)phenol to its corresponding mesylate ester.

Reaction Scheme

The synthesis proceeds via nucleophilic substitution at the sulfur atom of methanesulfonyl chloride (MsCl), driven by a non-nucleophilic base.

Materials & Reagents[3][5][6][7][8][9][10]

-

Substrate: 4-(Trifluoromethyl)phenol (1.0 equiv)

-

Reagent: Methanesulfonyl chloride (MsCl) (1.2 equiv)

-

Base: Triethylamine (Et₃N) (1.5 equiv) or Diisopropylethylamine (DIPEA)

-

Solvent: Dichloromethane (DCM) [Anhydrous]

-

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv) [Optional, accelerates rate]

Step-by-Step Methodology

-

Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (N₂).

-

Dissolution: Charge the RBF with 4-(trifluoromethyl)phenol (10 mmol) and anhydrous DCM (50 mL). Cool the solution to 0 °C using an ice/water bath.

-

Base Addition: Add Triethylamine (15 mmol) dropwise via syringe. Stir for 10 minutes. Note: The solution may darken slightly.

-

Sulfonylation: Add Methanesulfonyl chloride (12 mmol) dropwise over 15 minutes. Maintain internal temperature < 5 °C to prevent side reactions.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (23 °C). Stir for 2–4 hours.

-

Validation: Monitor by TLC (Hexane/EtOAc 4:1). The phenol spot (lower R_f) should disappear, replaced by the less polar mesylate spot.

-

-

Quench & Workup:

-

Quench with saturated aqueous NaHCO₃ (30 mL).

-

Separate phases. Extract the aqueous layer with DCM (2 x 20 mL).

-

Wash combined organics with 1M HCl (to remove residual amine), followed by Brine.

-

-

Purification: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Recrystallize from Hexane/EtOAc or purify via silica gel flash chromatography if necessary.

Mechanistic Insight: Nickel-Catalyzed C–O Activation

Aryl mesylates are generally inert to Palladium(0) under mild conditions compared to aryl halides. However, Nickel catalysts, particularly those ligated with phosphines (e.g., PCy₃, dppf), can activate the inert C(sp²)–O bond. This pathway is critical for synthesizing biaryl scaffolds in drug discovery without relying on pre-functionalized aryl halides.

Catalytic Cycle Visualization

The following diagram illustrates the Ni(0)/Ni(II) catalytic cycle for the Suzuki-Miyaura coupling of 4-(Trifluoromethyl)phenyl mesylate with an aryl boronic acid.

Figure 1: Catalytic cycle for Ni-catalyzed cross-coupling of aryl mesylates involving oxidative addition into the C–O bond.

Mechanistic Causality

-

Oxidative Addition: The electron-withdrawing CF₃ group lowers the LUMO energy of the benzene ring, facilitating the insertion of the electron-rich Ni(0) species into the C–OMs bond.

-

Ligand Influence: Tricyclohexylphosphine (PCy₃) is often preferred because its large cone angle and electron-donating capability stabilize the oxidative addition intermediate [1].

-

Transmetalation: The mesylate anion (OMs⁻) is exchanged for the aryl group from the boronic acid, facilitated by an inorganic base (e.g., K₃PO₄).

Applications in Drug Discovery

The 4-(trifluoromethyl)phenyl moiety is a "privileged structure" in medicinal chemistry due to its ability to modulate lipophilicity (LogP) and metabolic stability.[1]

-

Bioisostere Synthesis: Used to introduce the 4-CF₃-phenyl group into biaryl cores of kinase inhibitors.

-

Late-Stage Diversification: Allows researchers to install the mesylate handle early in a synthesis and couple it late, avoiding the sensitivity issues of aryl iodides or bromides during intermediate steps.

-

Green Chemistry: Mesylates are derived from phenols, which are often more naturally abundant and sustainable than aryl halides.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye). Potential sensitizer.

-

Storage: Store at 2–8 °C under inert atmosphere. Moisture sensitive (hydrolysis to phenol and methanesulfonic acid).

-

PPE: Wear nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid inhalation of dust or residual sulfonyl chloride vapors.

References

-

Percec, V., et al. (2004). "NiCl2(dppe)-Catalyzed Cross-Coupling of Aryl Mesylates, Arenesulfonates, and Halides with Arylboronic Acids." The Journal of Organic Chemistry.

-

Fors, B. P., et al. (2008).[2] "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates." Journal of the American Chemical Society.[2][3]

-

Meskini, et al. (2025). "4-(Trifluoromethyl)phenyl methanesulfonate - PubChem Data."[4] National Institutes of Health.

-

Fisher Scientific. (2023). "CAS RN 329-98-6 Product Data."

Sources

- 1. mdpi.com [mdpi.com]

- 2. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 4-(Trifluoromethyl)phenyl trifluoromethanesulfonate | C8H4F6O3S | CID 10565698 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: Spectral Characterization of 4-(Trifluoromethyl)phenyl Methanesulfonate

[1]

Executive Summary

4-(Trifluoromethyl)phenyl methanesulfonate is a sulfonate ester derivative used extensively as an electrophilic partner in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and as a precursor for nucleophilic aromatic substitution (

This guide provides a validated spectral profile, synthesis protocol, and structural assignment logic designed for drug development workflows.[1][4]

Synthesis & Sample Preparation

To ensure spectral data correlates with high-purity material, the compound is synthesized via the nucleophilic attack of 4-trifluoromethylphenol on methanesulfonyl chloride (MsCl).[1]

Experimental Protocol

-

Reagents: 4-Trifluoromethylphenol (1.0 equiv), Methanesulfonyl chloride (1.2 equiv), Triethylamine (

, 1.5 equiv), Dichloromethane (DCM, anhydrous).[1][4] -

Procedure:

-

Dissolve 4-trifluoromethylphenol in anhydrous DCM at 0 °C under

atmosphere. -

Add

dropwise; stir for 10 minutes. -

Add MsCl dropwise over 15 minutes.[1] Maintain temperature < 5 °C to prevent polymerization or side reactions.[1]

-

Warm to room temperature (25 °C) and stir for 2–4 hours.

-

Quench: Wash with 1M HCl (removes excess amine), followed by sat.

and brine.[1][4] -

Purification: Recrystallize from Hexanes/EtOAc or pass through a short silica plug.

-

NMR Sample Preparation

-

Solvent: Chloroform-d (

) is the standard solvent. -

Concentration: 10–15 mg in 0.6 mL

for optimal signal-to-noise ratio in -

Reference: Residual

at

H NMR Spectral Analysis

The proton spectrum is characterized by a distinct AA'BB' aromatic system and a deshielded methyl singlet.

Spectral Data Summary (

, 400 MHz)

| Chemical Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Logic |

| 7.71 | Doublet (d) | 2H | 8.5 – 8.8 | Ar-H (ortho to | Deshielded by strong EWG ( |

| 7.41 | Doublet (d) | 2H | 8.5 – 8.8 | Ar-H (ortho to | Deshielded by sulfonate, but less than |

| 3.18 – 3.22 | Singlet (s) | 3H | - | Diagnostic mesylate methyl peak.[1] |

Mechanistic Interpretation

-

Aromatic Region (

7.0 – 8.0):-

The molecule possesses a para-substitution pattern.[4] The

group is strongly electron-withdrawing (inductive and resonance), shifting the adjacent protons ( -

The methanesulfonate group (

) is also electron-withdrawing but exerts a slightly weaker deshielding effect on its ortho protons ( -

Note: This pattern mimics 4-cyanophenyl methanesulfonate, where the ortho-CN protons appear at 7.72 ppm and ortho-OMs at 7.40 ppm.[1]

-

-

Aliphatic Region (

3.0 – 3.5):

F NMR Spectral Analysis

Fluorine NMR provides a rapid purity check, as the

Spectral Data Summary (

, 376 MHz)

| Chemical Shift ( | Multiplicity | Assignment | Notes |

| -62.5 to -63.0 | Singlet (s) | Referenced to |

Interpretation

-

Shift Stability: The trifluoromethyl group on a benzene ring typically resonates between -60 and -64 ppm.[1]

-

Purity Validation: A single sharp peak confirms the absence of unreacted starting material (4-trifluoromethylphenol, typically

-61.8 to -62.0 ppm) or hydrolysis products.[1] The sulfonate ester formation causes a slight upfield/downfield perturbation, but the singlet nature remains constant in proton-decoupled experiments.[1]

Structural Confirmation Logic

The following Graphviz diagram illustrates the logical flow for confirming the structure based on the spectral data derived above.

Figure 1: Decision tree for structural validation using combined NMR modalities.

Comparative Analysis & Quality Control

To certify a batch for downstream use (e.g., medicinal chemistry coupling), ensure the following criteria are met:

-

Integral Ratio: The integration of the aromatic region (4H total) to the methyl singlet (3H) must be 4:3 . A ratio of < 2.9 for the methyl group suggests hydrolysis (loss of Ms group).

-

Absence of OH: The starting material (4-trifluoromethylphenol) has a broad singlet –OH peak around

5.0–6.0 ppm (variable) or highly deshielded >9 ppm in DMSO. This peak must be absent . -

Solvent Peaks: Be aware of

salts (quartet ~3.1 ppm, triplet ~1.3 ppm) if the workup was insufficient. The mesylate methyl peak (3.2 ppm) can overlap with the methylene of triethylamine (3.1 ppm). Recommendation: Use dilute HCl wash during workup to fully remove amine traces.[1][4]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10565698, [4-(trifluoromethyl)phenyl] trifluoromethanesulfonate. (Note: Structural analog reference). Retrieved from .[1]

-

Royal Society of Chemistry. Spectral data for 4-Cyanophenyl methanesulfonate (Analogous AA'BB' system). Organic & Biomolecular Chemistry, Supplementary Information. Retrieved from .[1]

-

AIST Spectral Database for Organic Compounds (SDBS). SDBS No. 3478: 4-Trifluoromethylphenol.[1] (Precursor Data). Retrieved from .[1]

-

Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[1] (Reference for

F chemical shift ranges).

Synthesis of 4-(Trifluoromethyl)phenyl methanesulfonate from 4-trifluoromethylphenol

This technical guide details the synthesis of 4-(trifluoromethyl)phenyl methanesulfonate from 4-trifluoromethylphenol . It is structured to prioritize process control, mechanistic understanding, and safety, adhering to the standards of industrial process chemistry.

Executive Summary & Strategic Context

Target Molecule: 4-(Trifluoromethyl)phenyl methanesulfonate

CAS No: (Product specific CAS not always listed, but substrate is 402-45-9)

Role: Activated electrophile for cross-coupling (Suzuki-Miyaura) and nucleophilic aromatic substitution (

The conversion of 4-trifluoromethylphenol to its mesylate ester is a critical activation step in medicinal chemistry. While phenols are poor electrophiles, the mesylate group (

-

Acidity: The electron-withdrawing

group lowers the -

Stability: The resulting mesylate is generally stable but susceptible to hydrolysis under strongly basic/aqueous conditions if not processed correctly.

Mechanistic Insight

The reaction proceeds via a nucleophilic substitution at the sulfonyl sulfur. Unlike alkyl substitution (

Reaction Pathway[1][2][3][4][5][6][7][8][9][10]

-

Activation: The base (Triethylamine) deprotonates the phenol to generate the phenoxide anion (or an H-bonded complex).

-

Attack: The phenoxide oxygen attacks the electrophilic sulfur of methanesulfonyl chloride (MsCl).

-

Elimination: Chloride is expelled, forming the sulfonate ester.

-

Scavenging: The base neutralizes the generated HCl, precipitating as triethylamine hydrochloride (in non-polar solvents) or remaining dissolved (in DCM).

Figure 1: Mechanistic flow of the sulfonylation reaction.

Experimental Protocol

This protocol is designed for a 10 mmol scale but is linearly scalable. It utilizes Dichloromethane (DCM) as the solvent due to its excellent solubility profile for both the substrate and the product, and ease of workup.

Reagents & Stoichiometry

| Component | Role | Equiv. | Mol. Wt. | Mass/Vol (10 mmol) |

| 4-Trifluoromethylphenol | Substrate | 1.0 | 162.11 | 1.62 g |

| Methanesulfonyl Chloride (MsCl) | Reagent | 1.2 | 114.55 | 0.93 mL (1.37 g) |

| Triethylamine ( | Base | 1.5 | 101.19 | 2.10 mL (1.52 g) |

| Dichloromethane (DCM) | Solvent | -- | -- | 20 mL (0.5 M) |

| 1M HCl | Quench/Wash | -- | -- | 20 mL |

Step-by-Step Methodology

Phase 1: Setup and Addition[1]

-

Preparation: Oven-dry a 100 mL Round Bottom Flask (RBF) containing a magnetic stir bar. Purge with Nitrogen (

) or Argon. -

Charging: Add 4-Trifluoromethylphenol (1.62 g) and DCM (20 mL). Stir until fully dissolved.

-

Cooling: Submerge the flask in an ice/water bath to reach

.-

Rationale: The reaction is exothermic.[1] Cooling prevents runaway exotherms and minimizes impurity formation (e.g., sulfenes).

-

-

Base Addition: Add Triethylamine (2.10 mL) dropwise via syringe.

-

Observation: No immediate precipitate usually forms, but the solution may slightly darken.

-

-

Reagent Addition: Add MsCl (0.93 mL) dropwise over 5–10 minutes.

-

Critical Control Point: Maintain internal temperature

. White fumes (HCl) may be visible inside the flask if addition is too fast, though the base usually suppresses this immediately.

-

Phase 2: Reaction & Monitoring

-

Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.

-

Monitoring: Check by TLC (Hexanes:EtOAc 4:1) or LCMS.

-

Target: Disappearance of the phenol peak (starting material). The mesylate is typically less polar (higher

) than the phenol.

-

Phase 3: Workup & Isolation

-

Quench: Cool back to

and slowly add Water (10 mL) to hydrolyze excess MsCl. -

Phase Separation: Transfer to a separatory funnel. Dilute with additional DCM (20 mL).

-

Acid Wash: Wash the organic layer with 1M HCl (2 x 15 mL).

-

Purpose: Protonates unreacted

into water-soluble salts.

-

-

Base Wash: Wash with Sat.

(2 x 15 mL).-

Purpose: Removes any residual acid and unreacted phenol (as water-soluble phenoxide).

-

-

Drying: Wash with Brine (Sat. NaCl), dry over Anhydrous

or -

Concentration: Evaporate solvent under reduced pressure (Rotovap) at

.

Phase 4: Purification

-

Crude State: Often obtained as a white to off-white solid or viscous oil that solidifies upon standing.

-

Recrystallization: If purity is <95%, recrystallize from Hexanes/EtOAc or Heptane .

-

Yield: Expected yield is 85–95%.

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of MsCl | Ensure solvents are dry (anhydrous DCM). Increase MsCl to 1.5 eq. |

| Residual Phenol | Incomplete conversion | The |

| Impurity: Sulfene | High Temp Addition | MsCl can eliminate to sulfene ( |

| Colored Product | Oxidation | Phenols can oxidize. Ensure inert atmosphere ( |

Safety & Handling (E-E-A-T)

-

Methanesulfonyl Chloride (MsCl): Highly toxic, corrosive, and a lachrymator. It reacts violently with water. Must be handled in a fume hood.[2]

-

4-Trifluoromethylphenol: Irritant.[3][4][2][5][6] Avoid skin contact.[4][7]

-

Waste Disposal: The aqueous washings will contain triethylamine hydrochloride and methanesulfonic acid. Neutralize before disposal.

References

-

Mesylation General Procedure: Organic Syntheses, Coll. Vol. 10, p.382 (2004); Vol. 75, p.129 (1998).

-

Substrate Properties (pKa): BenchChem. "A Comparative Analysis of Ortho-(Trifluoromethyl)phenol and Its Homologues."

-

Suzuki-Miyaura Coupling of Mesylates: Percec, V., et al. "Aryl Mesylates in Metal Catalyzed Homocoupling and Cross-Coupling Reactions." Journal of Organic Chemistry, 1995.

-

Safety Data (MsCl): Fisher Scientific SDS. "Methanesulfonyl chloride Safety Data Sheet."

Sources

Methodological & Application

Protocol for mesylation of 4-(trifluoromethyl)phenol with methanesulfonyl chloride

Abstract & Introduction

This protocol details the synthesis of 4-(trifluoromethyl)phenyl methanesulfonate (CAS: 37903-93-8) via the sulfonylation of 4-(trifluoromethyl)phenol using methanesulfonyl chloride (MsCl).

While phenol mesylation is a standard transformation, the presence of the strong electron-withdrawing trifluoromethyl group (

Target Audience: Medicinal chemists and process development scientists requiring high-purity sulfonate intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) or as protecting groups.

Reaction Mechanism & Rationale

The reaction proceeds via a nucleophilic substitution at the sulfur atom.[1] The base (Triethylamine) serves a dual purpose: it deprotonates the phenol to generate the active nucleophile (phenoxide) and neutralizes the hydrochloric acid (HCl) byproduct to drive the equilibrium forward.

Mechanistic Pathway (Graphviz)

Figure 1: Mechanistic pathway showing base-mediated activation and sulfonyl transfer.

Critical Parameters & Optimization

Solvent Selection

Dichloromethane (DCM) is the solvent of choice. It solubilizes both the organic substrate and the sulfonyl chloride while precipitating the triethylamine hydrochloride salt, which can drive the reaction to completion.

-

Alternative: THF can be used if the substrate has poor solubility in DCM, but salt precipitation is less distinct.

Stoichiometry & Reagents

The electron-deficient nature of the ring means the phenoxide is a "harder" but less reactive nucleophile.

-

MsCl: Use 1.2 – 1.5 equivalents . Excess is required to account for hydrolysis due to trace moisture, which is faster than the attack by the deactivated phenoxide.

-

Base: Use 1.5 – 2.0 equivalents . Sufficient base is critical to ensure the phenol remains deprotonated throughout the reaction.

Temperature Control

-

Initial Addition (0 °C): The reaction between MsCl and base/phenoxide is exothermic. High temperatures during addition can lead to the formation of sulfene intermediates (via E1cB elimination of MsCl) or decomposition.

-

Reaction Phase (RT): Warming to room temperature is necessary to overcome the activation energy barrier raised by the electron-withdrawing

group.

Experimental Protocol

Materials Table

| Reagent | MW ( g/mol ) | Equiv.[2] | Density (g/mL) | Role |

| 4-(Trifluoromethyl)phenol | 162.11 | 1.0 | Solid | Substrate |

| Methanesulfonyl Chloride (MsCl) | 114.55 | 1.3 | 1.48 | Reagent |

| Triethylamine ( | 101.19 | 1.5 | 0.726 | Base |

| Dichloromethane (DCM) | - | - | - | Solvent (0.2 M) |

Step-by-Step Methodology

Safety Warning: Methanesulfonyl chloride is a lachrymator and highly corrosive. 4-(trifluoromethyl)phenol is cytotoxic and can form toxic quinone methides. Perform all operations in a functioning fume hood.

-

Preparation:

-

Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

-

Purge with Nitrogen (

) or Argon.

-

-

Solubilization:

-

Add 4-(trifluoromethyl)phenol (1.62 g, 10.0 mmol, 1.0 eq) to the flask.

-

Add anhydrous DCM (50 mL). Stir until fully dissolved.

-

Add Triethylamine (2.1 mL, 15.0 mmol, 1.5 eq) via syringe. The solution may darken slightly.

-

-

Reaction Initiation:

-

Cool the reaction mixture to 0 °C using an ice/water bath. Stir for 10 minutes to equilibrate.

-

Add Methanesulfonyl chloride (1.0 mL, 13.0 mmol, 1.3 eq) dropwise over 5–10 minutes.

-

Observation: White fumes (HCl) may form briefly before being neutralized; a white precipitate (

) will begin to form.

-

-

Reaction Progression:

-

Remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C) .

-

Stir for 2–4 hours .

-

Monitoring: Check TLC (Hexanes/EtOAc 4:1). The starting phenol (

, UV active) should disappear, replaced by the less polar mesylate (

-

-

Workup:

-

Quench the reaction by adding Water (20 mL). Stir vigorously for 5 minutes.

-

Transfer to a separatory funnel. Separate the organic layer.[3]

-

Wash 1 (Acidic): Wash organic layer with 1M HCl (20 mL) to remove unreacted amine.

-

Wash 2 (Basic): Wash organic layer with Saturated

(20 mL) to remove unreacted phenol and methanesulfonic acid. -

Wash 3 (Neutral): Wash with Brine (saturated NaCl, 20 mL).

-

Dry the organic layer over anhydrous

or

-

Purification Workflow (Graphviz)

Figure 2: Purification decision tree based on crude physical state and purity.

Expected Results & Characterization

The product, 4-(trifluoromethyl)phenyl methanesulfonate , typically isolates as a low-melting white solid or a viscous colorless oil that solidifies upon standing in the freezer.

Analytical Data

-

Yield: Expect 85–95%.

-

1H NMR (400 MHz,

):-

7.72 (d, J = 8.5 Hz, 2H, Ar-H ortho to

- 7.43 (d, J = 8.5 Hz, 2H, Ar-H ortho to OMs)

-

3.20 (s, 3H,

-

Note: The aromatic protons appear as a characteristic AA'BB' system. The mesyl methyl group is a diagnostic singlet between 3.10–3.25 ppm.

-

7.72 (d, J = 8.5 Hz, 2H, Ar-H ortho to

-

13C NMR: Diagnostic peaks at

37 ppm ( -

Stability: Store at 2–8 °C under inert atmosphere. Sulfonates can hydrolyze slowly if exposed to ambient moisture.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Hydrolysis of MsCl | Ensure MsCl is fresh/distilled. Increase MsCl to 1.5 eq. Ensure glassware is dry. |

| Starting Material Remains | Incomplete Deprotonation | The |

| New Impurity ( | Hydrolysis Product | The mesylate hydrolyzed during workup. Avoid highly basic washes (NaOH); stick to |

References

-

PubChem. (n.d.).[4] 4-(Trifluoromethyl)phenyl methanesulfonate.[4][5][6][7] National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

Organic Chemistry Portal. (n.d.). Mesylation of Phenols - General Procedures. Retrieved October 26, 2023, from [Link]

-

Thompson, A. L., et al. (2000). Spontaneous hydrolysis of 4-trifluoromethylphenol to a quinone methide. Chemical Research in Toxicology. (Contextual reference for substrate toxicity). [Link]

Sources

- 1. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. 4-(Trifluoromethyl)phenyl trifluoromethanesulfonate | C8H4F6O3S | CID 10565698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 10xchem.com [10xchem.com]

- 6. PubChemLite - 4-(trifluoromethyl)phenyl methanesulfonate (C8H7F3O3S) [pubchemlite.lcsb.uni.lu]

- 7. 37903-93-8|4-(Trifluoromethyl)phenyl methanesulfonate|BLD Pharm [bldpharm.com]

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 4-(Trifluoromethyl)phenyl Methanesulfonate

Introduction: The Strategic Importance of the Trifluoromethylphenyl Moiety and the Utility of Aryl Methanesulfonates

The trifluoromethyl (-CF3) group is a cornerstone in modern medicinal chemistry and materials science. Its incorporation into aromatic systems can dramatically alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the 4-(trifluoromethyl)phenyl motif is a prevalent structural feature in numerous pharmaceuticals and agrochemicals. The development of robust and versatile synthetic methods to construct molecules containing this moiety is of paramount importance for researchers in drug discovery and development.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful and indispensable tool for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[1][2] While aryl halides have traditionally been the electrophilic partners of choice, there is a growing interest in employing alternative coupling partners that offer advantages in terms of availability, stability, and reactivity. Aryl methanesulfonates (mesylates) represent a highly attractive class of electrophiles due to their straightforward preparation from readily available phenols and their favorable reactivity profile in various palladium-catalyzed transformations.[2][3]

This application note provides a detailed technical guide for the palladium-catalyzed cross-coupling of 4-(trifluoromethyl)phenyl methanesulfonate. We will delve into the mechanistic underpinnings of this transformation and provide field-proven protocols for its successful implementation in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Mechanistic Rationale: The Palladium Catalytic Cycle

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions proceeds through a catalytic cycle involving a palladium(0) active species.[1] The key steps are:

-

Oxidative Addition: The low-valent Pd(0) catalyst inserts into the carbon-oxygen bond of the aryl methanesulfonate, forming a Pd(II) intermediate. This is often the rate-determining step, and its efficiency is influenced by the electronic properties of the aryl group and the nature of the phosphine ligand. The electron-withdrawing trifluoromethyl group on the phenyl ring can enhance the electrophilicity of the carbon center, potentially facilitating this step.

-

Transmetalation (for Suzuki-Miyaura and Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig):

-

In the Suzuki-Miyaura coupling, a boronic acid, activated by a base, transfers its organic group to the palladium center.

-

In the Sonogashira coupling, a terminal alkyne, typically activated by a copper(I) co-catalyst and a base, undergoes transmetalation with the palladium intermediate.[4]

-

In the Buchwald-Hartwig amination, an amine coordinates to the palladium center, followed by deprotonation with a base to form a palladium-amido complex.[1][2]

-

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.

The choice of ligand is critical for the success of these reactions. Bulky, electron-rich phosphine ligands are often employed to stabilize the palladium catalyst, promote oxidative addition, and facilitate reductive elimination.[1]

Caption: Generalized Palladium Catalytic Cycle for Cross-Coupling Reactions.

Experimental Protocols

Part 1: Synthesis of 4-(Trifluoromethyl)phenyl Methanesulfonate

The starting material can be readily synthesized from commercially available 4-(trifluoromethyl)phenol.

Materials:

| Reagent/Solvent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |

| 4-(Trifluoromethyl)phenol | C₇H₅F₃O | 162.11 | 10.0 g | 61.7 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 12.9 mL | 92.5 |

| Methanesulfonyl chloride (MsCl) | CH₃SO₂Cl | 114.55 | 5.2 mL | 67.9 |

Procedure:

-

To a stirred solution of 4-(trifluoromethyl)phenol (10.0 g, 61.7 mmol) in dichloromethane (100 mL) at 0 °C (ice bath), add triethylamine (12.9 mL, 92.5 mmol) dropwise.

-

After stirring for 10 minutes, add methanesulfonyl chloride (5.2 mL, 67.9 mmol) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with the addition of water (50 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-(trifluoromethyl)phenyl methanesulfonate as a white solid.

Part 2: Suzuki-Miyaura Coupling

This protocol describes the coupling of 4-(trifluoromethyl)phenyl methanesulfonate with an arylboronic acid.

Materials:

| Reagent/Solvent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |

| 4-(Trifluoromethyl)phenyl methanesulfonate | C₈H₇F₃O₃S | 240.20 | 240 mg | 1.0 |

| Phenylboronic acid | C₆H₇BO₂ | 121.93 | 146 mg | 1.2 |

| Palladium(II) acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.52 | 4.5 mg | 0.02 |

| SPhos | C₂₇H₃₃OP | 410.52 | 16.4 mg | 0.04 |

| Potassium phosphate (K₃PO₄) | K₃PO₄ | 212.27 | 425 mg | 2.0 |

| Toluene | C₇H₈ | 92.14 | 5 mL | - |

Procedure:

-

In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine 4-(trifluoromethyl)phenyl methanesulfonate (240 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and potassium phosphate (425 mg, 2.0 mmol).

-

Add degassed toluene (5 mL) to the flask.

-

Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate (2 x 10 mL).

-

Wash the filtrate with water (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Part 3: Buchwald-Hartwig Amination

This protocol outlines the C-N bond formation between 4-(trifluoromethyl)phenyl methanesulfonate and an amine.[2][3]

Materials:

| Reagent/Solvent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |

| 4-(Trifluoromethyl)phenyl methanesulfonate | C₈H₇F₃O₃S | 240.20 | 240 mg | 1.0 |

| Morpholine | C₄H₉NO | 87.12 | 105 µL | 1.2 |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | C₅₁H₄₂O₃Pd₂ | 915.72 | 9.2 mg | 0.01 |

| XPhos | C₃₃H₄₅P | 482.68 | 19.3 mg | 0.04 |

| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | 135 mg | 1.4 |

| Toluene | C₇H₈ | 92.14 | 5 mL | - |

Procedure:

-

In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (19.3 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

-

Add 4-(trifluoromethyl)phenyl methanesulfonate (240 mg, 1.0 mmol) and degassed toluene (5 mL).

-

Add morpholine (105 µL, 1.2 mmol) via syringe.

-

Seal the tube and heat the mixture to 100 °C with stirring.

-

Monitor the reaction for completion by TLC or GC-MS (typically 8-16 hours).

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

-

Wash the filtrate with water (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to obtain the desired N-aryl product.

Part 4: Sonogashira Coupling

This protocol details the coupling of 4-(trifluoromethyl)phenyl methanesulfonate with a terminal alkyne.[4]

Materials:

| Reagent/Solvent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |

| 4-(Trifluoromethyl)phenyl methanesulfonate | C₈H₇F₃O₃S | 240.20 | 240 mg | 1.0 |

| Phenylacetylene | C₈H₆ | 102.13 | 132 µL | 1.2 |

| Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 14.0 mg | 0.02 |

| Copper(I) iodide (CuI) | CuI | 190.45 | 3.8 mg | 0.02 |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 3 mL | - |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 3 mL | - |

Procedure:

-

To a Schlenk tube under an inert atmosphere, add 4-(trifluoromethyl)phenyl methanesulfonate (240 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (14.0 mg, 0.02 mmol), and CuI (3.8 mg, 0.02 mmol).

-

Add a mixture of degassed triethylamine (3 mL) and tetrahydrofuran (3 mL).

-

Add phenylacetylene (132 µL, 1.2 mmol) to the stirred solution.

-

Heat the reaction mixture to 60-80 °C and monitor by TLC or GC-MS. The reaction is usually complete within 4-8 hours.

-

After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride solution (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography to afford the desired arylalkyne.

Troubleshooting and Key Considerations

-

Incomplete Conversion: If the reaction stalls, consider increasing the reaction temperature, adding a fresh portion of catalyst, or ensuring all reagents and solvents are anhydrous and degassed.

-

Side Product Formation: The primary side reaction is often the reduction of the aryl methanesulfonate to the corresponding arene. This can be minimized by using a well-defined catalyst system and avoiding excessive reaction times.

-

Ligand Selection: The choice of phosphine ligand can significantly impact the reaction outcome. For challenging substrates, screening a variety of ligands (e.g., Buchwald-type biarylphosphines) is recommended.

-

Base Selection: The strength and nature of the base are critical, particularly in Suzuki-Miyaura and Buchwald-Hartwig reactions. For sensitive substrates, weaker bases like K₂CO₃ or Cs₂CO₃ may be preferable to stronger bases like NaOtBu.

Conclusion

The palladium-catalyzed cross-coupling of 4-(trifluoromethyl)phenyl methanesulfonate is a robust and versatile method for the synthesis of a wide array of valuable compounds. By understanding the underlying mechanistic principles and carefully selecting the appropriate reaction conditions, researchers can effectively utilize this methodology to access complex molecules bearing the important 4-(trifluoromethyl)phenyl moiety. The protocols provided herein serve as a comprehensive guide for the successful implementation of these powerful transformations in a laboratory setting.

References

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. Retrieved February 15, 2026, from [Link]

-

Wikipedia. (2023, October 26). Buchwald–Hartwig amination. Retrieved February 15, 2026, from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved February 15, 2026, from [Link]

- Patil, S. A., et al. (2022). Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium. ACS Omega, 7(3), 3047-3057.

- Silva, A. M., et al. (2021). Optimization of the reaction conditions for the Buchwald-Hartwig coupling of a benzyl protected benzimidazole with 4-(methylsulfonyl)aniline. Molecules, 26(11), 3169.

- Labiche, A., et al. (2021). Synthesis of labeled biaryls via Suzuki–Miyaura coupling reactions from [¹³C₆]1 and [²H₅]1.

- Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19(1), 221-232.

-

NROChemistry. (n.d.). Sonogashira Coupling. Retrieved February 15, 2026, from [Link]

- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.

- Ghorbani-Vaghei, R., & Amiri, M. (2016). Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. RSC Advances, 6(81), 77893-77898.

-

Wikipedia. (2023, December 19). Sonogashira coupling. Retrieved February 15, 2026, from [Link]

- Maleki, B., & Sedigh, M. (2024). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters, 7(3), 163-174.

-

High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. (2014, April 17). Retrieved February 15, 2026, from [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved February 15, 2026, from [Link]

-

HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA I- INTRODUCTION II. (n.d.). Retrieved February 15, 2026, from [Link]

- Bentouhami, E., et al. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus. Chimie, 25(S1), 1-10.

- Zhang, Z., et al. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry, 13, 258-264.

- Kwong, F. Y., & So, C. M. (2010). A General Palladium Catalyst System for Suzuki−Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates. The Journal of Organic Chemistry, 75(15), 5148–5151.

Sources

Synthesis of Trifluoromethylated Biaryls Using Aryl Mesylates: An Application Guide

Abstract

The incorporation of the trifluoromethyl (CF₃) group into biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science, imparting profound effects on molecular properties such as metabolic stability, lipophilicity, and electron affinity.[1][2][3] This guide provides a comprehensive overview and detailed protocols for the synthesis of trifluoromethylated biaryls, focusing on the use of aryl mesylates as practical, cost-effective, and readily available electrophilic partners. We will explore both palladium- and copper-catalyzed methodologies, offering insights into reaction mechanisms, optimization strategies, and troubleshooting. This document is intended for researchers, chemists, and professionals in drug development seeking to leverage these powerful synthetic transformations.

Introduction: The Strategic Advantage of Aryl Mesylates

Cross-coupling reactions are fundamental to the construction of C-C bonds, and the choice of electrophile is critical. While aryl halides and triflates have been traditionally employed, aryl mesylates, derived from ubiquitous phenols, are emerging as highly attractive alternatives.

Why Aryl Mesylates?

-

Cost-Effectiveness & Availability: Phenols are abundant and inexpensive starting materials. Their conversion to mesylates is a straightforward and high-yielding process.

-

Stability: Aryl mesylates exhibit greater stability compared to aryl triflates, making them easier to handle and store.[4]

-

Improved Atom Economy: Compared to heavier halides like iodides and bromides, mesylates offer better atom economy.

-

Versatility: Recent advancements in catalyst design, particularly the development of sophisticated biarylphosphine ligands, have overcome the lower reactivity of the C-OMs bond, enabling efficient coupling.[5][6][7]

The direct trifluoromethylation of these stable precursors provides a streamlined route to valuable biaryl compounds, avoiding the often harsh conditions required for traditional methods.[8][9]

Mechanistic Overview: The Palladium-Catalyzed Catalytic Cycle

The palladium-catalyzed trifluoromethylation of aryl mesylates generally proceeds through a well-established Pd(0)/Pd(II) catalytic cycle. Understanding this mechanism is key to rationalizing reaction conditions and optimizing outcomes.

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. sioc.cas.cn [sioc.cas.cn]

- 4. Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01791E [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides [organic-chemistry.org]

- 7. Palladium-catalyzed cross-coupling reactions of aryl mesylates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. dspace.mit.edu [dspace.mit.edu]

- 9. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

4-(Trifluoromethyl)phenyl methanesulfonate as a building block in medicinal chemistry

Application Note & Technical Guide

Executive Summary

In modern medicinal chemistry, the 4-(trifluoromethyl)phenyl moiety is a privileged pharmacophore, ubiquitous in blockbuster therapeutics (e.g., Fluoxetine, Celecoxib) due to its ability to modulate lipophilicity, metabolic stability, and blood-brain barrier permeability.

While 4-(trifluoromethyl)phenyl halides (Br, I) are traditional precursors, 4-(trifluoromethyl)phenyl methanesulfonate (TFMP-OMs) represents a superior strategic alternative in process chemistry and library synthesis. It offers three distinct advantages:

-

Cost-Efficiency: Derived from the inexpensive phenol precursor, avoiding the high cost of palladium-catalyzed triflation or halogenation.

-

Atom Economy: Avoids the generation of high-molecular-weight perfluorinated waste associated with triflates.

-

Chemo-Orthogonality: The mesylate group is significantly less reactive than iodides or bromides, allowing for sequential cross-coupling strategies (e.g., selectively coupling a bromide in the presence of a mesylate, then activating the mesylate with Nickel catalysis).

This guide provides a validated roadmap for synthesizing, characterizing, and deploying TFMP-OMs in high-value cross-coupling reactions.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

| Property | Specification |

| IUPAC Name | 4-(Trifluoromethyl)phenyl methanesulfonate |

| CAS Number | 16090-44-1 |

| Molecular Formula | C₈H₇F₃O₃S |

| Molecular Weight | 240.20 g/mol |

| Physical State | White to off-white crystalline solid (typically) |

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |

| Stability | Hydrolytically stable at neutral pH; stable to silica gel chromatography |

| Key Resonance | ¹⁹F NMR: ~ -62 ppm (Ar-CF₃); ¹H NMR: ~ 3.1 ppm (-SO₂CH₃) |

Protocol A: Synthesis of the Building Block

Objective: Efficient conversion of 4-(trifluoromethyl)phenol to TFMP-OMs.

Reagents & Materials

-

Substrate: 4-(Trifluoromethyl)phenol (1.0 equiv)

-

Reagent: Methanesulfonyl chloride (MsCl) (1.2 equiv)

-

Base: Triethylamine (Et₃N) (1.5 equiv) or Diisopropylethylamine (DIPEA)

-

Solvent: Dichloromethane (DCM) [Anhydrous]

-

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 equiv) [Optional, accelerates reaction]

Step-by-Step Methodology

-

Setup: Charge a flame-dried round-bottom flask with 4-(trifluoromethyl)phenol and anhydrous DCM (0.2 M concentration) under an inert atmosphere (N₂ or Ar).

-

Cooling: Cool the solution to 0 °C using an ice bath. Rationale: Controlling the exotherm is critical to prevent sulfene formation and subsequent side reactions.

-

Base Addition: Add Et₃N dropwise. The solution may darken slightly.

-

Activation: Add MsCl dropwise via syringe over 10–15 minutes.

-

Observation: A white precipitate (Et₃N·HCl) will form immediately.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.

-

Validation: Monitor by TLC (Hexane/EtOAc 4:1). The phenol spot (lower R_f, stains with PMA/UV) should disappear; the mesylate (higher R_f) appears.

-

-

Workup:

-

Quench with saturated aqueous NaHCO₃.[1]

-

Extract with DCM (3x).

-

Wash combined organics with 1M HCl (to remove residual amine), then Brine.

-

Dry over Na₂SO₄ and concentrate in vacuo.

-

-

Purification: Recrystallization from Hexane/EtOAc or flash column chromatography (typically 10-20% EtOAc in Hexanes).

Figure 1: Workflow for the synthesis of TFMP-OMs ensuring removal of basic impurities.

Protocol B: Nickel-Catalyzed Suzuki-Miyaura Coupling

The Challenge: Aryl mesylates possess a strong C–O bond (~90 kcal/mol), making them inert to standard Pd(PPh₃)₄ conditions. The Solution: Nickel catalysis facilitates the oxidative addition into the C–O bond more readily than Palladium. This protocol utilizes an air-stable Nickel(II) precatalyst that reduces in situ.

Reagents

-

Electrophile: TFMP-OMs (1.0 equiv)

-

Nucleophile: Arylboronic acid (1.5 equiv)

-

Catalyst: NiCl₂(PCy₃)₂ (5 mol%) or Ni(COD)₂ (5 mol%) + PCy₃ (10 mol%)

-

Base: K₃PO₄ (3.0 equiv)

-

Solvent: Toluene/Water (9:1) or Dioxane[2]

-

Temperature: 80–100 °C

Mechanism & Logic

-

Oxidative Addition: The Ni(0) species inserts into the Ar–OMs bond. This is the rate-limiting step. Electron-rich phosphines (PCy₃) are required to increase electron density on the metal center.

-

Transmetallation: The boronic acid (activated by phosphate base) transfers the aryl group to the Nickel center.

-

Reductive Elimination: The biaryl product is released, regenerating Ni(0).

Experimental Procedure

-

Inert Setup: In a glovebox or using strict Schlenk technique, charge a vial with TFMP-OMs (1.0 mmol), Boronic acid (1.5 mmol), NiCl₂(PCy₃)₂ (0.05 mmol), and K₃PO₄ (3.0 mmol).

-

Solvent: Add degassed Toluene (4 mL) and Water (0.4 mL).

-

Note: Water is essential for the boronic acid activation cycle.

-

-

Reaction: Seal and heat to 95 °C for 12 hours.

-

Workup: Filter through a pad of Celite (to remove Ni residues). Concentrate and purify via column chromatography.[3]

Figure 2: Nickel-catalyzed cycle highlighting the oxidative addition of the mesylate C-O bond.

Protocol C: Pd-Catalyzed Buchwald-Hartwig Amination

Objective: Installing an amine onto the TFMP core. Insight: While Nickel is excellent for C-C bonds, Palladium with bulky biaryl phosphine ligands (e.g., BrettPhos ) is superior for C-N coupling of mesylates, preventing β-hydride elimination and ensuring high yields.

Procedure

-

Catalyst System: Pd(OAc)₂ (2 mol%) + BrettPhos (4 mol%).

-

Conditions: TFMP-OMs (1 equiv), Primary Amine (1.2 equiv), Cs₂CO₃ (2 equiv) in t-Butanol at 110 °C.

-

Critical Step: Pre-stir the Pd(OAc)₂ and BrettPhos in solvent for 5 minutes to form the active ligated species before adding the mesylate.

Medicinal Chemistry Applications

The 4-(trifluoromethyl)phenyl motif affects drug-target interactions through three mechanisms:

-

Lipophilicity Modulation: The -CF₃ group significantly increases logP, facilitating membrane permeation.

-

Metabolic Blocking: The para-position is a common site for CYP450-mediated oxidation. Substituting a hydrogen with -CF₃ blocks this metabolic soft spot, extending the drug's half-life (t1/2).

-

Electronic Effects: The strong electron-withdrawing nature (Hammett σ_p ≈ 0.54) reduces the electron density of the aromatic ring, potentially strengthening pi-stacking interactions with electron-rich residues (e.g., Tryptophan, Phenylalanine) in the binding pocket.

References

-

Synthesis of Mesylates: Crossland, R. K., & Servis, K. L. (1970). A facile synthesis of methanesulfonate esters. The Journal of Organic Chemistry, 35(9), 3195–3196. Link

-

Nickel-Catalyzed Coupling: Percec, V., Bae, J. Y., & Hill, D. H. (1995). Aryl Mesylates in Metal Catalyzed Homocoupling and Cross-Coupling Reactions.[4][5] The Journal of Organic Chemistry, 60(4), 1060–1065. Link

-

Pd-Catalyzed Amination (BrettPhos): Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008).[4] A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates.[4] Journal of the American Chemical Society, 130(41), 13552–13554. Link

-

Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. groups.chem.cmu.edu [groups.chem.cmu.edu]

- 4. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides [organic-chemistry.org]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

Scalable Preparation of 4-(Trifluoromethyl)phenyl Methanesulfonate for Industrial Use

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Trifluoromethyl)phenyl methanesulfonate is a pivotal building block in medicinal chemistry and materials science, primarily utilized as a versatile coupling partner in various cross-coupling reactions. The incorporation of the trifluoromethyl group is a widely adopted strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3] This document provides a comprehensive guide for the scalable and efficient synthesis of 4-(Trifluoromethyl)phenyl methanesulfonate, detailing a robust protocol suitable for industrial applications. The described methodology focuses on process safety, high yield, and purity, ensuring a reliable supply of this critical intermediate for research and development.

Introduction

The trifluoromethyl (-CF3) group is a crucial substituent in modern drug design, influencing a molecule's pharmacokinetic and pharmacodynamic properties.[1][2][3] Its introduction can significantly impact lipophilicity, metabolic stability, and binding interactions. 4-(Trifluoromethyl)phenyl methanesulfonate serves as an excellent precursor for introducing the 4-(trifluoromethyl)phenyl moiety, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[4][5][6][7][8] The methanesulfonate group acts as a stable and effective leaving group, analogous to halides or triflates, in these transformations.[7]

The synthesis of 4-(Trifluoromethyl)phenyl methanesulfonate involves the mesylation of 4-(trifluoromethyl)phenol. While straightforward in principle, scaling this reaction for industrial production requires careful consideration of reaction conditions, reagent selection, workup procedures, and safety protocols to ensure a cost-effective, safe, and reproducible process. This application note outlines a detailed, optimized protocol for the multi-kilogram scale synthesis of this important building block.

Synthetic Strategy and Rationale

The core of the synthesis is the reaction of 4-(trifluoromethyl)phenol with methanesulfonyl chloride (MsCl) in the presence of a base. The selection of the base and solvent system is critical for achieving high conversion, minimizing side reactions, and facilitating product isolation on a large scale.

Overall Reaction Scheme

Figure 1. Synthetic scheme for 4-(Trifluoromethyl)phenyl methanesulfonate.

Rationale for Reagent and Condition Selection

-

Methanesulfonyl Chloride (MsCl): A readily available and cost-effective mesylating agent. Its high reactivity necessitates careful handling and controlled addition.

-

Triethylamine (TEA): A common and economical organic base used to neutralize the hydrochloric acid byproduct generated during the reaction. Its volatility allows for easy removal during workup.

-

Dichloromethane (DCM): An excellent solvent for this reaction due to its ability to dissolve both the starting material and the product, its relatively low boiling point for easy removal, and its inertness under the reaction conditions.

-

Temperature Control: The reaction is initiated at a low temperature (0 °C) to control the initial exotherm and then allowed to proceed at room temperature to ensure complete conversion.

Scalable Synthesis Protocol

This protocol is designed for a target scale of approximately 1 kg of 4-(Trifluoromethyl)phenyl methanesulfonate. All operations should be conducted in a well-ventilated fume hood or a designated production area with appropriate engineering controls.

Materials and Equipment

| Reagent/Material | CAS Number | Molecular Weight | Quantity | Moles | Purity |

| 4-(Trifluoromethyl)phenol | 402-45-9 | 162.11 g/mol | 1.00 kg | 6.17 mol | ≥98% |

| Methanesulfonyl Chloride | 124-63-0 | 114.55 g/mol | 0.78 L (1.12 kg) | 9.87 mol | ≥99% |

| Triethylamine | 121-44-8 | 101.19 g/mol | 1.30 L (0.94 kg) | 9.25 mol | ≥99% |

| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | 10 L | - | ACS Grade |

| 1 M Hydrochloric Acid | 7647-01-0 | - | As needed | - | - |

| Saturated Sodium Bicarbonate Solution | 144-55-8 | - | As needed | - | - |

| Brine (Saturated NaCl Solution) | 7647-14-5 | - | As needed | - | - |

| Anhydrous Magnesium Sulfate | 7487-88-9 | - | As needed | - | - |

Equipment:

-

20 L jacketed glass reactor with overhead stirrer, thermocouple, and nitrogen inlet/outlet

-

Addition funnel

-

Large separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Experimental Procedure

Figure 2. Workflow for the synthesis of 4-(Trifluoromethyl)phenyl methanesulfonate.

Step-by-Step Protocol:

-

Reaction Setup:

-

Charge the 20 L reactor with 4-(trifluoromethyl)phenol (1.00 kg, 6.17 mol) and dichloromethane (10 L).

-

Begin stirring and cool the mixture to 0 °C using a circulating chiller.

-

-

Reagent Addition:

-

Slowly add triethylamine (1.30 L, 9.25 mol) via the addition funnel over 30 minutes, maintaining the internal temperature below 5 °C.

-

Subsequently, add methanesulfonyl chloride (0.78 L, 9.87 mol) dropwise over 1-2 hours, ensuring the temperature does not exceed 10 °C. A white precipitate of triethylamine hydrochloride will form.

-

-

Reaction Progression:

-

Once the addition of methanesulfonyl chloride is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture for 12-16 hours at room temperature. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

-

-

Workup and Isolation:

-

Cool the reaction mixture back to 10-15 °C and slowly quench by adding water (5 L).

-

Transfer the mixture to a large separatory funnel.

-

Wash the organic layer sequentially with:

-

1 M Hydrochloric acid (2 x 2 L) to remove excess triethylamine.

-

Saturated sodium bicarbonate solution (2 x 2 L) to neutralize any remaining acid.

-

Brine (2 L) to remove residual water.

-

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or low-melting solid.

-

-

Purification:

-

For high purity, the crude product can be recrystallized from a suitable solvent system such as a mixture of heptane and ethyl acetate.[9]

-

Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add heptane until turbidity is observed.

-

Allow the solution to cool to room temperature and then place it in an ice bath to complete crystallization.

-

Collect the crystalline product by filtration, wash with cold heptane, and dry under vacuum to a constant weight.

-

Quality Control and Characterization

The final product should be characterized to ensure it meets the required specifications for downstream applications.

| Parameter | Specification | Analytical Method |

| Appearance | White to off-white crystalline solid | Visual Inspection |

| Purity | ≥99.0% | HPLC, GC |

| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, MS |

| Melting Point | 38-42 °C | Melting Point Apparatus |

| Residual Solvents | To be determined based on ICH guidelines | GC-HS |

Expected ¹H NMR (400 MHz, CDCl₃) δ: 7.73 (d, J = 8.8 Hz, 2H), 7.42 (d, J = 8.8 Hz, 2H), 3.18 (s, 3H).

Safety Considerations

Methanesulfonyl Chloride (MsCl) is a toxic, corrosive, and lachrymatory substance. [10] It reacts violently with water and should be handled with extreme care in a well-ventilated area.[10]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with a face shield, and a lab coat or chemical-resistant apron when handling methanesulfonyl chloride.[10][11]

-

Ventilation: All operations involving methanesulfonyl chloride must be performed in a certified fume hood.[10]

-

Storage: Store methanesulfonyl chloride in a cool, dry, and well-ventilated area away from incompatible materials such as water, bases, and oxidizing agents.[10][11] Containers should be tightly sealed to prevent moisture ingress.[10]

-

Spill Response: In case of a small spill, absorb the material with an inert absorbent such as vermiculite or sand and dispose of it as hazardous waste. For larger spills, evacuate the area and follow emergency procedures. Do not use water to clean up spills.[12]

-

Quenching: The reaction quench should be performed slowly and with cooling to control the exotherm.

4-(Trifluoromethyl)phenol can be cytotoxic and should be handled with appropriate PPE.[13]

Conclusion

The protocol detailed in this application note provides a scalable, robust, and efficient method for the industrial preparation of 4-(Trifluoromethyl)phenyl methanesulfonate. By carefully controlling reaction parameters and adhering to strict safety protocols, high yields of a high-purity product can be consistently achieved. This ensures a reliable supply of this essential building block for drug discovery and development programs.

References

- HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). Understanding Methanesulfonyl Chloride Safety and Handling Protocols.

- Loba Chemie. (2015, April 9). METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS.

- NOAA. (n.d.). METHANESULFONYL CHLORIDE - CAMEO Chemicals.

- Organic Syntheses. (n.d.). Notes.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). Mastering Suzuki Coupling: The Power of 4-Trifluoromethylphenylboronic Acid.

- ResearchGate. (n.d.). Scheme 2. Suzuki coupling of 4-methyl-7-trifluoromethylsulfonyloxy coumarin intermediate with phenylboronic acid.

- ResearchGate. (n.d.). Suzuki–Miyaura coupling of 4‐trifluoromethyl‐sulfonyloxy‐6‐bromocoumarin with arylboronic acids.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.

- Hovione. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

- PMC. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- PubMed. (2000, April 14). Spontaneous hydrolysis of 4-trifluoromethylphenol to a quinone methide and subsequent protein alkylation.

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. youtube.com [youtube.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. nbinno.com [nbinno.com]

- 11. ammol.org [ammol.org]

- 12. METHANESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. Spontaneous hydrolysis of 4-trifluoromethylphenol to a quinone methide and subsequent protein alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Purification of 4-(Trifluoromethyl)phenyl methanesulfonate by column chromatography

Technical Support Center: Purification of 4-(Trifluoromethyl)phenyl methanesulfonate

Introduction & Compound Profile

Welcome to the Technical Support Center. You are likely synthesizing 4-(trifluoromethyl)phenyl methanesulfonate (CAS: 37903-93-8), a critical intermediate often used in cross-coupling reactions (e.g., Suzuki-Miyaura) or as a precursor for nucleophilic aromatic substitution.

This guide addresses the specific challenges of purifying this compound. Unlike standard alkyl mesylates, the electron-withdrawing trifluoromethyl (-CF

Compound Snapshot:

-

Target: 4-(Trifluoromethyl)phenyl methanesulfonate[2]

-

Primary Impurity: 4-(Trifluoromethyl)phenol (Starting Material)

-

Stability Warning: Moderate. The electron-deficient ring makes the phenoxide a good leaving group; prolonged exposure to acidic silica or moisture can trigger hydrolysis.

Pre-Purification Diagnostics (The "Go/No-Go" Phase)

Before packing a column, you must validate your crude mixture. Relying solely on chromatography for this separation is inefficient; chemical purification (workup) is the superior first line of defense.

Diagnostic Workflow

Figure 1: Pre-purification decision tree emphasizing chemical removal of phenolic impurities.

FAQ: Why is my TLC showing a streak?

A: The starting material, 4-(trifluoromethyl)phenol, is acidic (

-

The Fix: The mesylate (product) is "capped" and will run as a tight, less polar spot. If you see streaking, it is likely residual phenol.

-

Rf Estimates (20% EtOAc/Hexanes):

-

Product (Mesylate):

(Distinct UV active spot). -

Impurity (Phenol):

(Often streaks).

-

Method Development: The Separation Protocol

If chemical washing does not yield sufficient purity (>95%), proceed to flash chromatography.

Core Philosophy: The -CF

Recommended Column Parameters

| Parameter | Specification | Reason |

| Stationary Phase | Silica Gel 60 (230–400 mesh) | Standard phase is sufficient. |

| Mobile Phase A | Hexanes (or Heptane) | Non-polar carrier. |

| Mobile Phase B | Ethyl Acetate (EtOAc) | Polar modifier. |

| Loading Method | Liquid Load (DCM) | Solid loading can cause peak broadening if not done perfectly. The compound is soluble in DCM. |

| Detection | UV @ 254 nm | The aromatic ring absorbs strongly. |

Step-by-Step Gradient Protocol

-

Equilibration: Flush column with 100% Hexanes (3 CV - Column Volumes).

-

Loading: Dissolve crude oil in minimum Dichloromethane (DCM). Load carefully.

-

Elution Profile:

| Time (CV) | % Mobile Phase B (EtOAc) | Action |

| 0–2 | 0% (Isocratic) | Elute non-polar impurities (if any). |

| 2–10 | 0% | Product Elution Zone. Shallow gradient prevents co-elution. |

| 10–15 | 10% | Elute residual phenol/polar byproducts. |

| 15+ | 100% | Flush column. |

Troubleshooting Guide

This section addresses specific failure modes reported by users handling electron-deficient aryl sulfonates.

Issue 1: "I lost my product on the column." (Hydrolysis)

Symptoms: Good mass balance going in, poor recovery coming out. Appearance of a polar spot (phenol) in later fractions that wasn't there initially.

Root Cause: The combination of an electron-poor ring (CF

-

Protocol: Pre-treat the column by flushing with Hexanes containing 1% Triethylamine (Et

N) . This neutralizes acidic silanol sites. Run the subsequent gradient without Et

Issue 2: "The product co-elutes with the starting material."

Symptoms: Overlapping peaks in the chromatogram.

Root Cause: Gradient slope is too steep. The separation factor (

-

Chemical Wash (Priority): Re-dissolve the combined fractions in Et

O, wash 2x with 1M NaOH, dry, and re-concentrate. This is faster than re-column. -

Chromatography: If you must re-column, use Toluene as the solvent.

-

Why? Toluene provides

-

-

Issue 3: "My product is an oil that won't crystallize."

Symptoms: Product is pure by NMR but remains a viscous oil. Root Cause: 4-(Trifluoromethyl)phenyl methanesulfonate has a low melting point and can easily supercool. Residual solvent (EtOAc/Hex) acts as a plasticizer. The Fix:

-

High-vacuum drying (>2 hours) is essential.

-

Seed with a crystal from a previous batch if available.

-

Trituration with cold Pentane can induce solidification.

Post-Purification & Storage

Storage Protocol:

-

Temperature: Store at 2–8°C.

-

Atmosphere: Store under Argon or Nitrogen. Moisture is the enemy.

-

Container: Amber glass (protect from light, though less critical than moisture).

Safety Note: Methanesulfonates are alkylating agents. While aryl mesylates are generally less reactive alkylators than methyl methanesulfonate (MMS), they should still be handled as potential genotoxins . Wear double nitrile gloves and work in a fume hood.

References

-

Stability of Sulfonate Esters

- Profiling sulfonate ester stability: identification of complementary protecting groups for alcohols.

- Source: National Institutes of Health (NIH) / PMC.

-

[Link]

-

Flash Chromatography Basics & Troubleshooting

- Flash Chromatography Basics: Instructions for Sample Prepar

- Source: Sorbent Technologies.

-

[Link]

-

Compound Data (Starting Material)

- 4-(Trifluoromethyl)phenol - Physicochemical Properties.

- Source: NIST Chemistry WebBook.

-

[Link]

-

General Synthesis of Aryl Sulfonates

- Preparation of Sulfonic Acid Esters (General Protocols).

- Source: Organic Syntheses (General reference for sulfonate prepar

-

[Link]

Sources

Technical Support Center: Managing Unreacted Methanesulfonyl Chloride

Welcome to the technical support center for handling unreacted methanesulfonyl chloride (MsCl). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the workup of mesylation reactions. Here, we move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can confidently troubleshoot and optimize your purification processes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is it critical to remove unreacted methanesulfonyl chloride from my reaction mixture?

Unreacted methanesulfonyl chloride is a highly reactive and corrosive reagent that can lead to several complications during product isolation and purification.[1][2][3] Its presence can:

-

Cause Product Degradation: MsCl readily hydrolyzes in the presence of water to form methanesulfonic acid (MSA) and hydrochloric acid (HCl).[1][4][5] These strong acids can degrade acid-sensitive functional groups on your desired product, leading to lower yields and the formation of impurities.

-

Complicate Purification: The formation of acidic byproducts necessitates additional neutralization and washing steps, which can be time-consuming and may lead to product loss, especially if your compound has some water solubility.[1]

-

Generate Artifacts: MsCl can react with nucleophilic solvents (like methanol or ethanol often used in chromatography) or other components in your mixture, creating unwanted sulfonated byproducts that can be difficult to separate from your target molecule.[1]

-

Interfere with Subsequent Steps: Residual MsCl can interfere with subsequent reactions in a multi-step synthesis, leading to unexpected side products and lower overall yields.

Q2: What are the primary methods for quenching and removing excess methanesulfonyl chloride?

The most effective strategies involve quenching the unreacted MsCl to convert it into more easily removable, water-soluble byproducts. The two most common approaches are aqueous workup and the use of scavenger resins.

| Method | Description | Advantages | Disadvantages |

| Aqueous Workup | Quenching with water or a basic aqueous solution to hydrolyze MsCl into methanesulfonic acid and HCl, followed by liquid-liquid extraction.[1] | Cost-effective, widely applicable, and efficient for products that are not water-soluble.[1] | Can lead to product loss for water-soluble compounds and may form emulsions.[1] |

| Scavenger Resins | Utilizes solid-supported nucleophiles (e.g., amine-functionalized resins) that react with and bind the excess MsCl. The resin is then removed by simple filtration.[1] | Results in a cleaner crude product, avoids aqueous workups (ideal for water-soluble products), and simplifies purification.[1] | Resins can be more expensive, and there is a potential for the desired product to non-specifically bind to the resin.[1] |

Below is a decision-making workflow to help you select the appropriate quenching strategy.

Caption: Decision tree for choosing a quenching method.

Detailed Protocols

Protocol 1: Standard Aqueous Workup

This protocol is suitable for mesylation reactions where the desired product has low water solubility.

Step-by-Step Methodology:

-

Cool the Reaction: Once your reaction is complete (as monitored by TLC or LC-MS), cool the reaction mixture to 0 °C in an ice bath. This is crucial as the quenching process is exothermic.[1]

-

Quench the Reaction: Slowly and carefully add cold water or crushed ice to the reaction mixture with vigorous stirring. The unreacted methanesulfonyl chloride will hydrolyze to methanesulfonic acid and HCl.[1][4]

-

Dilute with Organic Solvent: Dilute the quenched mixture with an appropriate organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).

-

Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. Remove the aqueous layer.

-

Wash with Dilute Acid (if applicable): If a tertiary amine base like triethylamine (NEt₃) or pyridine was used, wash the organic layer with 1M HCl to remove the excess base.[6][7]

-

Neutralize with Base: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove the methanesulfonic acid.[1]

-

Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water and break up any emulsions.[1]

-

Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your crude product.

Caption: Step-by-step aqueous workup procedure.

Protocol 2: Scavenger Resin Workup

This method is ideal for water-soluble products or when a non-aqueous workup is preferred.

Step-by-Step Methodology:

-

Select a Resin: Choose a commercially available scavenger resin with nucleophilic groups, such as an amine-functionalized polystyrene resin.

-

Add Resin to Reaction: To the crude reaction mixture, add the scavenger resin (typically 1.5 to 3 equivalents relative to the excess MsCl).[1]

-

Stir: Stir the resulting suspension at room temperature. The required time can vary from 2 to 24 hours.[1]

-

Monitor: Monitor the disappearance of the methanesulfonyl chloride spot by TLC.

-

Filter: Once the MsCl is consumed, filter the reaction mixture to remove the scavenger resin.

-

Wash and Concentrate: Wash the resin with a small amount of the reaction solvent to recover any adsorbed product. Combine the filtrates and concentrate under reduced pressure to obtain a significantly purer crude product.[1]

Q3: How do I know if all the methanesulfonyl chloride has been removed?

Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the removal of MsCl.[1]

-